molecular formula C8H14N2S B8491721 5-Butyl-4-methylthiazol-2-amine

5-Butyl-4-methylthiazol-2-amine

Cat. No.: B8491721
M. Wt: 170.28 g/mol
InChI Key: ZQRFETHFOUWTKU-UHFFFAOYSA-N
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Description

5-Butyl-4-methylthiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are integral components in various natural products, drugs, and useful molecules. The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole derivatives, including 5-Butyl-4-methylthiazol-2-amine, typically involves the Hantzsch thiazole synthesis. This method involves the condensation of α-haloketones with thioamides under mild reaction conditions . Another approach includes the reaction of alkenes with bromine followed by the reaction with thioamides in a one-pot reaction .

Industrial Production Methods

Industrial production of thiazole derivatives often employs scalable and cost-effective methods. The use of readily available and inexpensive substrates, along with mild reaction conditions, ensures the efficient synthesis of these compounds. The products are usually obtained in high purity without the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-4-methylthiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Butyl-4-methylthiazol-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Butyl-4-methylthiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in electrophilic and nucleophilic substitution reactions. These interactions can modulate biological pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

5-butyl-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H14N2S/c1-3-4-5-7-6(2)10-8(9)11-7/h3-5H2,1-2H3,(H2,9,10)

InChI Key

ZQRFETHFOUWTKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(S1)N)C

Origin of Product

United States

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